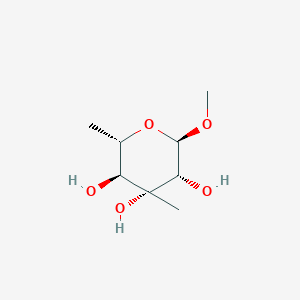
2-Metilpirimidina-4,5,6-triamina
Descripción general
Descripción
2-Methylpyrimidine-4,5,6-triamine is a heterocyclic aromatic compound with the molecular formula C5H9N5 It is a derivative of pyrimidine, characterized by the presence of three amino groups at positions 4, 5, and 6, and a methyl group at position 2
Aplicaciones Científicas De Investigación
2-Methylpyrimidine-4,5,6-triamine has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Pyrimidines, in general, are known to play a crucial role in many biological processes due to their presence in dna and rna . They are components of many biologically active compounds, making them an important pharmacophore for the development of new drugs .
Mode of Action
It’s known that pyrimidines are π-deficient heterocycles, where both nitrogen atoms of the pyrimidine ring have a strong electron-withdrawing effect . This characteristic increases the reactivity of substituents in positions adjacent to the nitrogen, making them susceptible to nucleophilic reagents .
Biochemical Pathways
Pyrimidines are known to be involved in a wide range of biological activities, including antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications .
Pharmacokinetics
The pharmacokinetics of pyrimidine-based drugs, in general, are a subject of ongoing research .
Result of Action
Pyrimidines are known to have a broad biological activity, which has sparked significant interest among organic and medicinal chemists .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 2-Methylpyrimidine-4,5,6-triamine are not well-studied. It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules. For instance, aminopyrimidine aminohydrolase, an enzyme involved in thiamine metabolism, catalyzes a reaction involving a similar compound, 4-amino-5-aminomethyl-2-methylpyrimidine
Cellular Effects
Pyrimidine derivatives are known to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrimidine derivatives can participate in nucleophilic aromatic substitution reactions . This suggests that 2-Methylpyrimidine-4,5,6-triamine might interact with biomolecules through similar mechanisms, potentially influencing enzyme activity and gene expression.
Metabolic Pathways
The metabolic pathways involving 2-Methylpyrimidine-4,5,6-triamine are not well-characterized. Pyrimidine derivatives are known to be involved in various metabolic pathways, including those related to the biosynthesis of thiamine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpyrimidine-4,5,6-triamine typically involves the reaction of 2-methyl-4,5,6-trichloropyrimidine with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained between 50°C to 100°C to facilitate the substitution of chlorine atoms with amino groups .
Industrial Production Methods: On an industrial scale, the production of 2-Methylpyrimidine-4,5,6-triamine can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methylpyrimidine-4,5,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrimidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products: The major products formed from these reactions include oxidized pyrimidine derivatives, reduced amines, and substituted pyrimidines, depending on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
2,4,6-Triaminopyrimidine: Similar in structure but lacks the methyl group at position 2.
2-Methyl-4,6-diaminopyrimidine: Contains two amino groups at positions 4 and 6, with a methyl group at position 2.
2-Methyl-5-nitropyrimidine: Contains a nitro group at position 5 instead of amino groups.
Uniqueness: 2-Methylpyrimidine-4,5,6-triamine is unique due to the presence of three amino groups and a methyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
IUPAC Name |
2-methylpyrimidine-4,5,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5/c1-2-9-4(7)3(6)5(8)10-2/h6H2,1H3,(H4,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAODCNTXLTJNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514910 | |
| Record name | 2-Methylpyrimidine-4,5,6-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89364-18-1 | |
| Record name | 2-Methylpyrimidine-4,5,6-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-[(2-Tert-butoxycarbonylaminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B19552.png)








